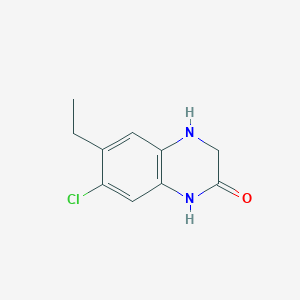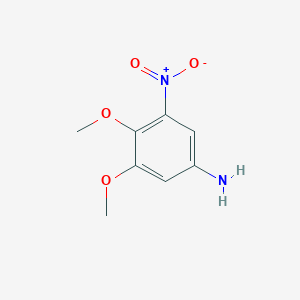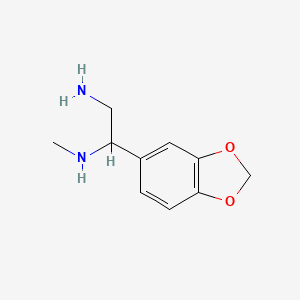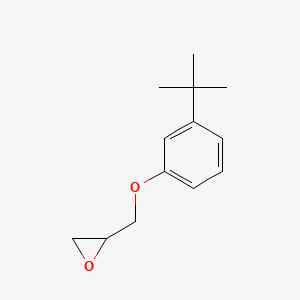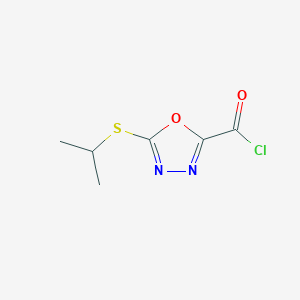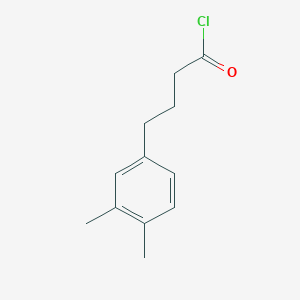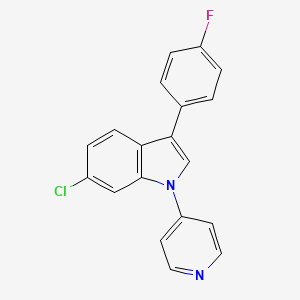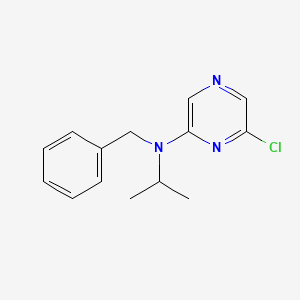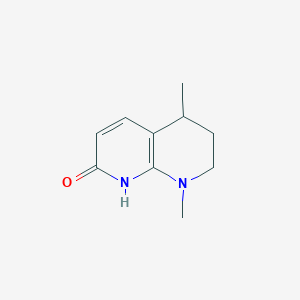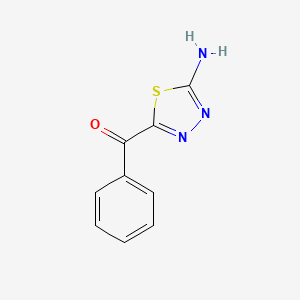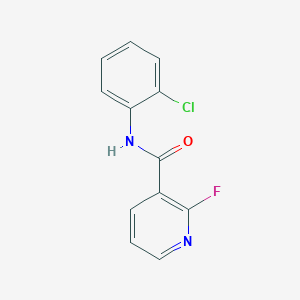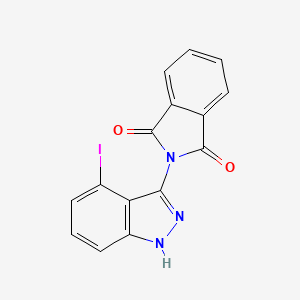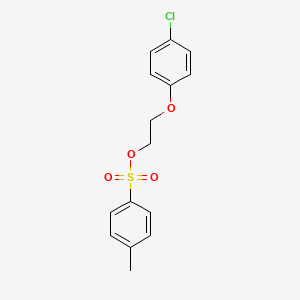
2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C15H15ClO3S. It is characterized by the presence of a chlorophenoxy group and a methylbenzenesulfonate group. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Análisis De Reacciones Químicas
2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form 4-chlorophenol and 4-methylbenzenesulfonic acid.
Oxidation and reduction: The chlorophenoxy group can undergo oxidation or reduction reactions, depending on the reagents and conditions used
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate is used in various scientific research applications, including:
Organic synthesis: It serves as a reagent and intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material science: It is employed in the preparation of polymers and other materials with specific properties.
Biological studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The chlorophenoxy group can interact with biological receptors or enzymes, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate can be compared with similar compounds such as:
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: This compound has a benzyloxy group instead of a chlorophenoxy group, leading to different reactivity and applications.
4-Methylbenzenesulfonic acid esters: These compounds share the sulfonate group but differ in the alkyl or aryl groups attached, affecting their chemical behavior and uses.
Chlorophenoxy derivatives: Compounds with similar chlorophenoxy groups but different substituents can have varying biological and chemical properties
This compound stands out due to its unique combination of functional groups, making it versatile in both synthetic and research applications.
Propiedades
Fórmula molecular |
C15H15ClO4S |
|---|---|
Peso molecular |
326.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H15ClO4S/c1-12-2-8-15(9-3-12)21(17,18)20-11-10-19-14-6-4-13(16)5-7-14/h2-9H,10-11H2,1H3 |
Clave InChI |
UJORGZWGHSKFTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid](/img/structure/B8543052.png)
![(3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B8543057.png)
